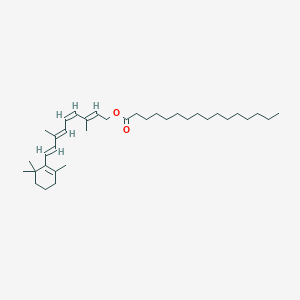

11-cis-Retinyl palmitate

Description

Properties

CAS No. |

51249-33-3 |

|---|---|

Molecular Formula |

C36H60O2 |

Molecular Weight |

524.9 g/mol |

IUPAC Name |

[(2E,4Z,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] hexadecanoate |

InChI |

InChI=1S/C36H60O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-25-35(37)38-30-28-32(3)23-20-22-31(2)26-27-34-33(4)24-21-29-36(34,5)6/h20,22-23,26-28H,7-19,21,24-25,29-30H2,1-6H3/b23-20-,27-26+,31-22+,32-28+ |

InChI Key |

VYGQUTWHTHXGQB-SXFSSFKVSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/C=C\C=C(/C)\C=C\C1=C(CCCC1(C)C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C |

Origin of Product |

United States |

Biochemical Pathways and Enzymology of 11 Cis Retinyl Palmitate Metabolism

Biosynthesis of 11-cis-Retinyl Palmitate

The biosynthesis of this compound is intricately linked to the broader visual cycle, which begins after light absorption by rhodopsin in photoreceptor cells triggers the isomerization of 11-cis-retinal (B22103) to all-trans-retinal (B13868). This all-trans-retinal is then reduced to all-trans-retinol and transported to the RPE. Within the RPE, a series of enzymatic transformations convert all-trans-retinol back into a usable cis-form, a process that involves the formation of 11-cis-retinyl esters like palmitate.

Enzymatic Esterification of Retinols to Retinyl Esters

The esterification of retinols, including both all-trans-retinol and 11-cis-retinol (B117599), is a crucial step in their metabolism and storage within the RPE. This reaction is catalyzed by acyltransferases that transfer a fatty acyl group from a donor molecule to the hydroxyl group of retinol (B82714), forming a retinyl ester.

Lecithin:retinol acyltransferase (LRAT) is the primary enzyme responsible for the esterification of both all-trans-retinol and 11-cis-retinol in the RPE. genecards.orgjensenlab.org It catalyzes the transfer of an acyl group from the sn-1 position of phosphatidylcholine (lecithin) to retinol, producing a retinyl ester. nih.govresearchgate.net In the context of the visual cycle, LRAT's action on all-trans-retinol is a critical prerequisite for the subsequent isomerization step. jensenlab.org Furthermore, LRAT also acts on 11-cis-retinol to form 11-cis-retinyl esters, including this compound, which serve as a storage pool of the vital 11-cis-retinoid. While another enzyme, multifunctional O-acyltransferase (MFAT), has been identified to specifically esterify 11-cis-retinol in Müller cells as part of a non-canonical visual cycle, LRAT is the key enzyme for this process in the canonical RPE visual cycle. pnas.org

LRAT exhibits broad specificity for various retinol isomers but is highly specific for its acyl donor, preferentially using phosphatidylcholine over other phospholipids like phosphatidylethanolamine and phosphatidylserine. nih.gov The enzyme is relatively inert with other hydrophobic alcohols, such as cholesterol. nih.gov The catalytic mechanism of LRAT involves a ping-pong kinetic process, where an acyl group is first transferred from lecithin to a nucleophilic residue in the enzyme's active site, forming a covalent acyl-enzyme intermediate. acs.org This is followed by the transfer of the acyl group from the enzyme to the retinol substrate. acs.org Site-directed mutagenesis studies have identified Cysteine 161 as the essential nucleophilic residue in the active site, indicating a thiol protease-like mechanism. acs.org

| Substrate Type | Specificity | Notes |

|---|---|---|

| Retinoid Acceptor | Broad (e.g., all-trans-retinol, 11-cis-retinol) | LRAT can esterify various geometric isomers of retinol. acs.orgnih.gov |

| Acyl Donor | Highly specific for phosphatidylcholine | Does not efficiently use other phospholipids like phosphatidylethanolamine or phosphatidylserine. nih.gov |

| Other Alcohols | Relatively inert | Shows low activity towards other hydrophobic alcohols like cholesterol. nih.gov |

Precursor Retinoid Isomerization and Transformations Leading to 11-cis-Retinol

The formation of 11-cis-retinol is the central and rate-limiting step in the regeneration of the visual chromophore. This critical isomerization reaction does not proceed directly from all-trans-retinol but instead utilizes an esterified form of the retinoid.

Compelling evidence from numerous studies has established that all-trans-retinyl esters, not all-trans-retinol, are the direct substrates for the isomerization reaction that produces 11-cis-retinol. nih.govnih.gov This was demonstrated in experiments where inhibiting LRAT, the enzyme that produces all-trans-retinyl esters from all-trans-retinol, also diminished the production of 11-cis-retinol. nih.gov The enzyme responsible for this conversion is an isomerohydrolase, which couples the energetically unfavorable trans-to-cis isomerization to the favorable hydrolysis of the ester bond. nih.gov This provides the necessary energy to drive the reaction forward. nih.gov

The retinal pigment epithelium-specific 65 kDa protein (RPE65) has been identified as the crucial isomerohydrolase that catalyzes the conversion of all-trans-retinyl esters to 11-cis-retinol. nih.govproteopedia.orgarvojournals.org RPE65 is a membrane-associated protein that is essential for vision. pnas.orgresearchgate.net Studies have shown that the robust enzymatic activity of RPE65 requires the co-expression of LRAT, which provides the all-trans-retinyl ester substrate in situ. nih.govpnas.org The proposed catalytic mechanism involves an SN1-type O-alkyl bond cleavage of the retinyl ester, which generates a stabilized carbocation intermediate. wikipedia.org This intermediate allows for the rotation around the C11-C12 bond, and subsequent attack by water leads to the formation of 11-cis-retinol and the release of the fatty acid. nih.govwikipedia.org

| Enzyme | Substrate | Product | Function |

|---|---|---|---|

| Lecithin:Retinol Acyltransferase (LRAT) | all-trans-Retinol + Phosphatidylcholine | all-trans-Retinyl Ester | Esterifies all-trans-retinol to provide the substrate for RPE65. jensenlab.org |

| RPE65 (Isomerohydrolase) | all-trans-Retinyl Ester + H₂O | 11-cis-Retinol + Fatty Acid | Catalyzes the key isomerization and hydrolysis step to produce 11-cis-retinol. proteopedia.orgwikipedia.org |

| Lecithin:Retinol Acyltransferase (LRAT) | 11-cis-Retinol + Phosphatidylcholine | 11-cis-Retinyl Ester (e.g., Palmitate) | Esterifies 11-cis-retinol for storage. nih.gov |

Contributions of Non-Canonical Visual Cycles (e.g., Müller Cells) to 11-cis-Retinoid Supply

While the canonical visual cycle primarily occurs in the retinal pigment epithelium (RPE), a second, non-canonical visual cycle operating in Müller glial cells provides an alternative pathway for 11-cis-retinoid synthesis, particularly for cone photoreceptors. researchgate.netfrontiersin.org This alternative pathway is thought to have evolved to meet the high chromophore demand of cones, especially in bright light conditions, thereby avoiding competition with the rod-dominant canonical cycle. researchgate.net

In this non-canonical pathway, all-trans-retinol released from photoreceptors is taken up by Müller cells. nih.gov Within the Müller cells, the key isomerase is not RPE65 as in the RPE, but rather dihydroceramide (B1258172) desaturase-1 (DES1), which has been identified as a retinol isomerase. pacificimmunology.comnih.gov DES1 catalyzes the equilibrium isomerization of all-trans-retinol to produce a mixture of retinols, including 11-cis-retinol. nih.govpacificimmunology.com

The newly synthesized 11-cis-retinol can then be handled in two ways within the Müller cell. It can be bound by the cellular retinaldehyde-binding protein (CRALBP), which is also expressed in these cells. nih.govnih.gov Alternatively, it can be esterified to form 11-cis-retinyl esters, including this compound. Cultured chicken Müller cells have demonstrated the ability to synthesize this compound from 11-cis-retinol. arvojournals.org The 11-cis-retinol is then transported to the cone inner segments, likely facilitated by the interphotoreceptor retinoid-binding protein (IRBP), where it is oxidized to 11-cis-retinal to regenerate the visual pigment. frontiersin.org

Hydrolysis and Mobilization of this compound from Storage

The release of 11-cis-retinol from its storage form, this compound, is a crucial step in the visual cycle. This process involves enzymatic hydrolysis and mobilization from specialized storage structures.

Enzymatic Hydrolysis of this compound

The hydrolysis of this compound is catalyzed by a specific hydrolase, which has been characterized in retinal epithelial cells. nih.govresearchgate.net This enzymatic reaction is dependent on time, protein concentration, and pH. nih.govresearchgate.net

The enzyme responsible for the hydrolysis of this compound is systematically named 11-cis-retinyl-palmitate acylhydrolase and is also commonly referred to as 11-cis-retinol palmitate esterase or RPH. wikipedia.org It belongs to the family of hydrolases that act on carboxylic ester bonds. wikipedia.org Studies on homogenates of human retinal epithelial cells have revealed several key characteristics of this enzyme. The hydrolase activity is maximally active at an alkaline pH of approximately 8.5. nih.govresearchgate.net It is also sensitive to heat, being abolished by incubation at 50°C for 10 minutes. nih.govresearchgate.net The enzyme is membrane-bound and can be recovered in the pellet after high-speed centrifugation. nih.govresearchgate.net A notable feature of this compound hydrolase is that its activity does not require detergents, which distinguishes it from the hydrolase for the all-trans isomer. nih.govresearchgate.net The enzyme exhibits Michaelis-Menten kinetics, with an apparent Km of 19 µM for this compound in human retinal epithelial cells. nih.gov

Interactive Table: Biochemical Properties of this compound Hydrolase (RPH) in Human Retinal Epithelial Cells

| Property | Value |

| Optimal pH | ~8.5 |

| Temperature Sensitivity | Abolished at 50°C (10 min) |

| Detergent Requirement | Not required |

| Apparent Km | 19 µM |

| Cellular Localization | Microsomal/Membrane-bound |

A striking feature of retinyl palmitate hydrolysis in the retinal epithelium is the significant difference in the rates of hydrolysis between the 11-cis and all-trans isomers. In homogenates of human retinal epithelial cells, the 11-cis isomer of retinyl palmitate is hydrolyzed at a rate approximately 20 times greater than that of the all-trans isomer. nih.govresearchgate.net This marked preference for the 11-cis isomer suggests that the human retinal epithelium possesses distinct enzymatic activities for the hydrolysis of these two stereoisomers, potentially providing a mechanism for distinguishing between them in this tissue. nih.gov Furthermore, the addition of all-trans-retinyl palmitate only weakly inhibits the hydrolysis of this compound, further supporting the existence of separate enzymatic activities. nih.gov

Interactive Table: Comparative Hydrolysis of Retinyl Palmitate Isomers in Human Retinal Epithelial Cells

| Isomer | Relative Hydrolysis Rate |

| This compound | ~20-fold higher |

| All-trans-Retinyl Palmitate | 1-fold (baseline) |

Mechanisms of Retinoid Mobilization from Retinyl Ester Storage Structures (RESTs)

Retinyl esters, including this compound, are stored within the RPE in specialized lipid droplets known as retinosomes. nih.gov These structures serve as a reservoir of retinoids to ensure a continuous supply for the visual cycle. The mobilization of retinyl esters from these storage depots is a critical and regulated process.

Recent research has identified patatin-like phospholipase domain containing 2 (PNPLA2) as a key retinyl ester hydrolase responsible for mobilizing all-trans-retinyl esters from retinosomes in the RPE. nih.gov The absence of PNPLA2 in mouse models leads to a significant accumulation of lipid droplets in RPE cells, impaired retinal function as measured by electroretinography, and delayed dark adaptation. nih.govarvojournals.org This indicates that PNPLA2 plays an essential role in the hydrolysis of retinyl esters stored in lipid bodies, making the resulting retinol available for the visual cycle. nih.govarvojournals.org While this research focused on all-trans-retinyl esters, it provides a model for the enzymatic mobilization of retinoids from retinosomes, a process that is likely analogous for this compound.

Intracellular Trafficking and Compartmentalization of this compound

The efficient functioning of the visual cycle relies on the precise intracellular trafficking and compartmentalization of retinoids, including this compound. Within the RPE, the processing of all-trans-retinol leads to the formation of both all-trans-retinyl palmitate, which is stored, and 11-cis-retinaldehyde, which is released. nih.gov

Studies on the subcellular distribution of retinoids in bovine RPE have revealed a fascinating compartmentalization. While all-trans-retinyl esters are predominantly associated with endoplasmic reticulum-enriched membranes, 11-cis-retinyl esters, including this compound, are mainly localized in plasma membrane-enriched fractions. researchgate.net Consistent with this distribution, the 11-cis-specific retinyl ester hydrolase activity is also found to be co-localized in these plasma membrane fractions. researchgate.net This suggests a novel model of retinoid metabolism where the storage and mobilization of 11-cis-retinyl esters may occur at the plasma membrane, spatially distinct from the sites of their synthesis in the endoplasmic reticulum. researchgate.net

The transport of retinoids between different cellular compartments and between different cell types in the retina is facilitated by retinoid-binding proteins. As mentioned, IRBP is thought to be involved in the exchange of retinoids between photoreceptors and the RPE, as well as between Müller cells and cones. frontiersin.orgnih.gov Within the RPE, the trafficking of internalized molecules, such as components of photoreceptor outer segments, involves the phagosome and autophagy-lysosomal pathways, which can be visualized using advanced microscopy techniques. nih.gov

Lipid Droplet Dynamics in Retinoid Storage

Retinyl esters, including this compound, are stored within specialized intracellular lipid bodies in the RPE known as retinosomes. nih.govnih.gov These lipid droplets serve as a reservoir for retinoids, ensuring their availability for the regeneration of visual chromophores, particularly during dark adaptation or in situations of chromophore depletion. nih.govnih.gov

The dynamics of these lipid droplets, including their formation, mobilization, and breakdown, are crucial for maintaining retinoid homeostasis. The accumulation of lipid droplets in the RPE has been observed in aging and is linked to RPE dysfunction. nih.govarvojournals.org The formation of these droplets can be influenced by the influx of fatty acids, and their accumulation can impair the phagocytic function of the RPE. nih.govarvojournals.org

The mobilization of retinyl esters from retinosomes is a key step in the visual cycle. The enzyme patatin-like phospholipase domain containing 2 (PNPLA2) has been identified as a retinyl ester hydrolase that mobilizes all-trans-retinyl esters from these lipid droplets. nih.gov This mobilization is essential to provide the substrate for the isomerase RPE65, which is located in the endoplasmic reticulum. nih.govnih.gov The absence of PNPLA2 leads to a significant accumulation of lipid droplets in RPE cells and delayed dark adaptation, highlighting its critical role in the visual cycle. nih.gov

The table below summarizes key proteins involved in lipid droplet dynamics in the RPE.

| Protein | Function | Cellular Location |

| PNPLA2 | Mobilizes all-trans-retinyl esters from retinosomes. nih.gov | Retinosomes |

| Perilipin 2 (PLIN2) | A marker for lipid droplets. arvojournals.orgarvojournals.org | Lipid Droplets |

| Optineurin (OPTN) | Plays a role in the morphology of lipid droplets through selective autophagy. arvojournals.org | Cytosol, Autophagosomes |

Role of Retinoid-Binding Proteins in Intracellular Transport

Due to their hydrophobic nature, retinoids require carrier proteins for their transport within the aqueous intracellular and extracellular environments of the retina. nih.govresearchgate.net Several retinoid-binding proteins play crucial roles in the transport and metabolism of this compound and its derivatives.

Interphotoreceptor Retinoid-Binding Protein (IRBP):

IRBP is a large glycoprotein secreted by photoreceptor cells into the interphotoreceptor matrix (IPM), the space between the photoreceptors and the RPE. nih.gov It is the primary carrier for the transport of retinoids between these two cell layers. nih.gov IRBP binds to all-trans-retinol released from photoreceptors after photobleaching and transports it to the RPE. nih.govjneurosci.org Following the enzymatic conversion to 11-cis-retinal in the RPE, IRBP then binds to this molecule and transports it back to the photoreceptors for the regeneration of visual pigments. nih.gov

A critical function of IRBP is to protect the light-sensitive 11-cis-retinoids from photoisomerization during their transit through the IPM. jneurosci.orgnih.govwustl.edu Studies have shown that IRBP preserves the isomeric state of 11-cis-retinol in the presence of light, ensuring that the correct isomer is delivered to the photoreceptors. jneurosci.orgnih.govwustl.edu In the absence of IRBP, the recovery of 11-cis-retinal after a photobleach is delayed. researchgate.net

Cellular Retinaldehyde-Binding Protein (CRALBP):

CRALBP is a soluble protein found in high concentrations within the RPE and Müller glial cells. rupress.org It plays a key intracellular role in the visual cycle by binding to 11-cis-retinoids, specifically 11-cis-retinal and 11-cis-retinol. rupress.org

Within the RPE, CRALBP is thought to accept 11-cis-retinol from the isomerohydrolase RPE65. rupress.org By binding to 11-cis-retinol, CRALBP facilitates its subsequent oxidation to 11-cis-retinal by 11-cis-retinol dehydrogenases. rupress.org CRALBP also protects its bound 11-cis-retinoid ligands from non-productive enzymatic reactions or isomerization. nih.gov The mechanism for the release of 11-cis-retinal from CRALBP for its transport out of the RPE is not fully understood. researchgate.net

The table below summarizes the key retinoid-binding proteins discussed.

| Protein | Primary Ligand(s) | Primary Location | Key Function(s) |

| IRBP | All-trans-retinol, 11-cis-retinal, 11-cis-retinol nih.govjneurosci.orgjneurosci.orgnih.govwustl.edu | Interphotoreceptor Matrix (IPM) nih.gov | Intercellular transport of retinoids between RPE and photoreceptors; protection from photoisomerization. nih.govjneurosci.orgnih.govwustl.edu |

| CRALBP | 11-cis-retinal, 11-cis-retinol rupress.org | RPE and Müller Cells rupress.org | Intracellular transport and channeling of 11-cis-retinoids to enzymes in the visual cycle. nih.govrupress.orgteikyo.jp |

Functional Significance of 11 Cis Retinyl Palmitate in Ocular Physiology

11-cis-Retinyl Palmitate as a Buffer for 11-cis-Retinal (B22103) Supply

The visual cycle is a critical enzymatic process that regenerates the visual chromophore, 11-cis-retinal, which is essential for vision. oculogenetica.comnih.govnews-medical.net This cycle involves a series of reactions that take place in the photoreceptor cells and the retinal pigment epithelium (RPE). nih.govpnas.org A key intermediate in this process is this compound, which functions as a storage form and buffer for the continuous supply of 11-cis-retinal. nih.govarvojournals.org

The formation of 11-cis-retinal begins with the uptake of all-trans-retinol from the bloodstream into the RPE. nih.gov Inside the RPE, the enzyme lecithin:retinol (B82714) acyltransferase (LRAT) esterifies all-trans-retinol to form all-trans-retinyl esters, including all-trans-retinyl palmitate. nih.govpnas.orgresearchgate.net These esters are then acted upon by the isomerohydrolase RPE65, which converts them to 11-cis-retinol (B117599). pnas.orgnih.govacs.org Subsequently, 11-cis-retinol is oxidized to 11-cis-retinal by 11-cis-retinol dehydrogenases. mdpi.commdpi.com

However, the eye also possesses a mechanism to store a reserve of the crucial 11-cis configuration. The enzyme multifunctional O-acyltransferase (MFAT), found in Müller cells, preferentially esterifies 11-cis-retinol to form 11-cis-retinyl esters, such as this compound. pnas.org This stored pool of 11-cis-retinyl esters can be rapidly hydrolyzed when needed to release 11-cis-retinol, which is then oxidized to 11-cis-retinal to regenerate visual pigments. nih.gov This buffering capacity is particularly important for cone photoreceptors, which are responsible for vision in bright light and have a high demand for chromophore regeneration. pnas.orgnih.gov

Studies have shown that in the cone-dominant chicken retina, a pool of 11-cis-retinyl esters in the RPE is depleted during dark adaptation at a rate several times faster than the depletion of all-trans-retinyl esters, highlighting its role as a readily available source of chromophore. researchgate.net This stored reserve ensures a steady supply of 11-cis-retinal, allowing for sustained vision, especially under conditions of high light exposure where the canonical visual cycle may become rate-limiting. nih.gov

Table 1: Key Enzymes and Their Roles in this compound Metabolism

| Enzyme | Location | Function |

| Lecithin:retinol acyltransferase (LRAT) | Retinal Pigment Epithelium (RPE) | Esterifies all-trans-retinol to form all-trans-retinyl esters. nih.govpnas.orgresearchgate.net |

| RPE65 | Retinal Pigment Epithelium (RPE) | Converts all-trans-retinyl esters to 11-cis-retinol. pnas.orgnih.govacs.org |

| 11-cis-retinol dehydrogenases | Retinal Pigment Epithelium (RPE) | Oxidizes 11-cis-retinol to 11-cis-retinal. mdpi.commdpi.com |

| Multifunctional O-acyltransferase (MFAT) | Müller cells | Esterifies 11-cis-retinol to form 11-cis-retinyl esters. pnas.org |

Contribution to Photoreceptor Sensitivity and Dark Adaptation

The availability of this compound is directly linked to photoreceptor sensitivity and the process of dark adaptation. Dark adaptation is the process by which the eyes increase their sensitivity in low-light conditions after being exposed to bright light. nih.gov This process relies on the efficient regeneration of rhodopsin in rod photoreceptors and cone pigments in cone photoreceptors, which requires a ready supply of 11-cis-retinal. oculogenetica.compnas.org

The stored pool of 11-cis-retinyl esters acts as a crucial reservoir for the rapid regeneration of visual pigments. nih.gov Following a bleach by bright light, where a large amount of 11-cis-retinal is isomerized to all-trans-retinal (B13868), the hydrolysis of this compound provides a quick source of 11-cis-retinol. nih.gov This 11-cis-retinol is then rapidly oxidized to 11-cis-retinal, which combines with opsin to form new visual pigment molecules. nih.govresearchgate.net

Research has shown that the rate of dark adaptation is correlated with the rate of visual pigment regeneration. annualreviews.org A sufficient pool of 11-cis-retinyl esters ensures that this regeneration can occur swiftly, thereby shortening the time required for dark adaptation and restoring photoreceptor sensitivity. nih.govnih.gov In cone-dominant species, the presence of a significant 11-cis-retinyl ester pool is critical for maintaining vision under varying light conditions. nih.gov

Furthermore, the inhibition of this compound formation has been shown to impair dark adaptation. nih.gov This underscores the direct contribution of this compound to the physiological processes that allow the visual system to function effectively across a wide range of light intensities.

Maintenance of Retinal Pigment Epithelium (RPE) Homeostasis

The retinal pigment epithelium (RPE) is a single layer of cells that plays a vital role in maintaining the health and function of the photoreceptors. nih.govnih.gov The homeostasis of the RPE is intricately linked to the proper management of retinoids, including the storage and metabolism of this compound. nih.govnih.gov

The RPE is the primary site for the regeneration of 11-cis-retinal in the canonical visual cycle. nih.govpnas.org The synthesis and storage of retinyl esters, including this compound, within specialized lipid droplets in the RPE called retinosomes, is a key aspect of this process. nih.gov These stores act as a buffer to prevent the accumulation of toxic levels of free retinoids, such as all-trans-retinal, which can be damaging to the RPE and photoreceptors. news-medical.net

Proper regulation of the enzymes involved in the visual cycle, such as LRAT and RPE65, is crucial for maintaining the appropriate levels of retinyl esters. nih.govnih.gov For instance, in the absence of RPE65, all-trans-retinyl esters accumulate to high levels, disrupting RPE homeostasis. nih.govacs.org While this accumulation is primarily of the all-trans isomer, it highlights the importance of the enzymatic machinery that processes these esters.

Interplay with Photoreceptor Outer Segment Phagocytosis and Retinoid Recycling

Photoreceptor outer segments, which contain the visual pigments, are constantly being renewed. The distal tips of these outer segments are shed daily and phagocytosed by the RPE cells. nih.govnih.gov This process is not only for the removal of waste products but also serves as a pathway for the recycling of essential molecules, including retinoids. arvojournals.orgarvojournals.org

When the RPE phagocytoses the shed outer segments, it internalizes rhodopsin, which contains 11-cis-retinal. arvojournals.orgarvojournals.org This 11-cis-retinal can then be re-isomerized to all-trans-retinal, reduced to all-trans-retinol, and then enter the visual cycle for regeneration. arvojournals.org Part of this recycled retinoid pool can be converted to this compound for storage.

Studies using mouse eyecup explants have shown that after the phagocytosis of synthetic outer segments containing rhodopsin, there is an increase in both 11-cis-retinal and this compound within the RPE. arvojournals.org This indicates that the retinoids from the phagocytosed outer segments are efficiently salvaged and re-incorporated into the visual cycle and its storage pools. arvojournals.orgarvojournals.org

This interplay between phagocytosis and the visual cycle represents a previously underappreciated pathway for retinoid recycling. arvojournals.org It demonstrates the efficiency of the ocular system in conserving vital molecules like vitamin A. The ability to salvage and store the chromophore from shed outer segments in the form of this compound further highlights its role as a key storage molecule in maintaining the long-term viability of the visual system.

Molecular Regulation of 11 Cis Retinyl Palmitate Metabolism

Transcriptional and Post-Transcriptional Regulation of Key Enzymes

The expression levels of enzymes central to the retinoid cycle are meticulously managed to maintain visual function. This regulation occurs at the level of gene transcription and through post-transcriptional modifications, ensuring that the synthesis and hydrolysis of retinyl esters are balanced according to the eye's metabolic needs.

Lecithin:retinol (B82714) acyltransferase (LRAT) is the primary enzyme responsible for the esterification of all-trans-retinol to form all-trans-retinyl esters, the direct precursors for the subsequent isomerization step. wikipedia.org The human LRAT gene spans approximately 9.1 kilobase pairs and consists of two exons separated by a long intron. wikigenes.org Its expression is crucial for building the retinyl ester stores that act as a substrate reservoir for the visual cycle. wikigenes.orgarvojournals.org Studies have shown that the regulation of the LRAT gene is tissue-specific; for instance, hepatic LRAT expression is responsive to retinoid status, whereas intestinal expression is not. nih.govresearchgate.net In the liver, this regulation is thought to involve a retinoic acid response element (RARE) within the LRAT gene. nih.govresearchgate.net Furthermore, research in prostate epithelial cells has identified a 172-base pair proximal promoter region as essential for LRAT transcription, which contains binding sites for GATA transcription factors. doi.org In some contexts, inflammatory signals can also regulate LRAT expression. For example, the cytokine Interleukin-1 (IL-1) has been shown to down-regulate LRAT mRNA and protein levels in hepatic stellate cells, likely at the transcriptional level. plos.org

In contrast to the well-defined role of LRAT in esterification, the hydrolysis of retinyl esters is carried out by several retinyl ester hydrolases (REHs). nih.gov The expression of these hydrolases is also subject to regulation. For instance, the expression of carboxylesterase 3 (CES3, also known as ES10), a known REH, can be downregulated in the liver in response to certain xenobiotics. amegroups.org The activity of lipoprotein lipase (B570770) (LPL), which can also hydrolyze retinyl esters, is regulated at both transcriptional and post-transcriptional levels, with its mRNA levels being influenced by factors like insulin. nih.gov The complexity of having multiple REHs suggests a finely tuned system for mobilizing retinol from its ester stores, tailored to the specific needs of different tissues and physiological conditions.

Retinoic acid (RA), the most biologically active metabolite of vitamin A, plays a pivotal role in regulating the expression of numerous genes, including those involved in its own metabolism, through a classic nuclear receptor signaling pathway. nih.govreactome.orgwiley.com RA binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are transcription factors that recognize specific DNA sequences called retinoic acid response elements (RAREs) in the promoter regions of target genes. nih.govwiley.com This mechanism creates feedback and feed-forward loops that are essential for maintaining retinoid homeostasis.

A prime example of this regulation is the effect of RA on LRAT gene expression. In the liver and lungs, high levels of RA induce LRAT expression, which in turn promotes the esterification of retinol into retinyl esters for storage. nih.govmdpi.com This action effectively sequesters the precursor for RA synthesis, creating a positive feedback loop that buffers cellular RA levels. nih.govresearchgate.net This RA-responsive regulation is supported by the presence of a RARE in the LRAT gene. nih.govresearchgate.net Studies have shown that in vitamin A-deficient rats, hepatic LRAT mRNA and enzyme activity are significantly reduced but can be rapidly induced by the administration of RA. mdpi.comresearchgate.net This induction is believed to be transcriptional, as it leads to a higher concentration of the LRAT enzyme rather than allosteric activation. mdpi.com

The expression of other key retinoid cycle genes is also influenced by RA signaling. For example, selective disruption of the Lrat gene in the RPE of mice was found to affect the expression of other visual cycle proteins, such as CRBP1, RPE65, and RGR, suggesting a regulatory role for LRAT-dependent processes on the expression of these genes. arvojournals.org Furthermore, the intestine-specific homeodomain transcription factor (ISX) controls the expression of β-carotene oxygenase-1 (BCO1), the enzyme that converts dietary β-carotene to retinal. nih.gov ISX activity is suppressed by RA, creating a negative feedback loop. In the absence of LRAT, this system becomes hypersensitive to dietary vitamin A, leading to increased RA, suppression of BCO1, and subsequent vitamin A deficiency in extrahepatic tissues. nih.govresearchgate.net

| Gene | Regulator | Effect on Expression | Regulatory Mechanism | Tissue |

| LRAT | Retinoic Acid | Induction | Transcriptional activation via RARE nih.govresearchgate.net | Liver, Lung nih.govmdpi.com |

| LRAT | GATA Factors | Activation | Transcriptional activation doi.org | Prostate doi.org |

| LRAT | Interleukin-1 | Down-regulation | Transcriptional suppression plos.org | Liver (HSCs) plos.org |

| BCO1 | ISX (suppressed by RA) | Repression | Negative feedback loop nih.govresearchgate.net | Intestine nih.govresearchgate.net |

| REH (CES3) | TCDD (Xenobiotic) | Down-regulation | Transcriptional suppression amegroups.org | Liver amegroups.org |

Post-Translational Control and Allosteric Modulation of Enzyme Activity

Beyond transcriptional control, the activity of enzymes involved in 11-cis-retinyl palmitate metabolism is also regulated at the post-translational level. These modifications, which include palmitoylation and phosphorylation, can rapidly alter enzyme function, stability, and localization in response to immediate cellular needs.

RPE65, the critical isomerohydrolase that converts all-trans-retinyl esters to 11-cis-retinol (B117599), is known to be a membrane-associated protein despite lacking transmembrane domains. arvojournals.orggenecards.org It has been reported that palmitoylation, a type of lipid modification, regulates its ligand binding specificity. The palmitoylated, membrane-bound form is thought to specifically bind its substrate, all-trans-retinyl palmitate, while the unpalmitoylated soluble form binds all-trans-retinol. genecards.org However, other studies using mass spectrometry have questioned the extent and functional necessity of palmitoylation for isomerase activity or membrane association, suggesting other modifications or intrinsic properties may be involved. arvojournals.org

Lecithin:retinol acyltransferase (LRAT) is also subject to post-translational regulation. The enzyme is known to form functional homodimers, a process that can influence its catalytic activity. wikipedia.org While direct evidence for allosteric modulation of LRAT by specific metabolites is limited, its activity is inherently dependent on the availability of its substrates, all-trans-retinol and the acyl donor from phosphatidylcholine. escholarship.org The stability of the LRAT protein itself can be a point of control. For instance, a specific mutation (E14L) associated with Leber congenital amaurosis leads to protein instability and accelerated degradation by the proteasome, demonstrating that post-translational stability is crucial for its function. nih.gov

While specific allosteric modulators for these enzymes are not well-defined, their activity is intrinsically linked to the broader metabolic state of the cell, including lipid metabolism and the availability of cofactors, creating a complex layer of integrated control. nih.govresearchgate.net

Genetic Models and Perturbations of this compound Dynamics

The development of Lrat knockout (Lrat−/−) mice has provided definitive evidence for the enzyme's central role in vision and systemic vitamin A storage. mdpi.comescholarship.org These mice exhibit a drastic reduction in retinyl ester levels in the RPE, liver, and lungs, confirming LRAT as the primary enzyme for retinol esterification in these tissues. mdpi.comescholarship.org Consequently, Lrat−/− mice are unable to produce the 11-cis-retinal (B22103) chromophore, leading to an absence of visual pigment, severely diminished electroretinogram (ERG) responses, and a progressive retinal degeneration. mdpi.comescholarship.orgnih.gov Selective ablation of the Lrat gene only in the RPE produces a similar, albeit localized, phenotype with drastically reduced retinyl ester stores in the RPE and impaired vision, confirming the critical role of RPE-specific LRAT activity. arvojournals.org These models demonstrate that without LRAT, the substrate for RPE65 is not generated, halting the visual cycle. arvojournals.orgescholarship.org

Conversely, Rpe65 knockout mice accumulate massive amounts of all-trans-retinyl esters in the RPE because the substrate cannot be processed further. arvojournals.orgoup.com This blockage also leads to a lack of 11-cis-retinal, loss of visual function, and eventual photoreceptor degeneration. arvojournals.orgnih.gov

Knock-in mouse models, which replicate specific human disease-causing mutations, have offered more nuanced insights. An R91W Rpe65 knock-in mouse, modeling a common human mutation, produces very low levels of 11-cis-retinal. uzh.chnih.gov These mice show better-preserved cone function at a young age compared to knockout mice but still suffer from severe rod desensitization and progressive retinal degeneration, highlighting how partial enzyme function leads to a milder, but still pathogenic, phenotype. oup.comuzh.ch Another knock-in model for the RPE65 D477G mutation revealed that the pathogenic effect was not due to the amino acid change itself but rather an aberrant RNA splicing event caused by the nucleotide substitution, leading to minimal protein expression. nih.govnih.gov

| Genetic Model | Gene Modified | Key Biochemical Phenotype | Key Visual Phenotype |

| Lrat Knockout (Lrat−/−) mdpi.comescholarship.org | Lrat | Severely diminished/undetectable retinyl esters in RPE and liver; no 11-cis-retinal production. mdpi.comescholarship.orgnih.gov | Absent ERG response; progressive retinal degeneration. escholarship.org |

| RPE-specific Lrat Knockout arvojournals.org | Lrat (in RPE) | Drastic reduction of retinyl esters in RPE. arvojournals.org | Impaired vision; reduced ERG response. arvojournals.org |

| Rpe65 Knockout (Rpe65−/−) arvojournals.org | Rpe65 | Massive accumulation of all-trans-retinyl esters in RPE; no 11-cis-retinal production. arvojournals.orgoup.com | Absent ERG response; progressive retinal degeneration. arvojournals.org |

| Rpe65 R91W Knock-in uzh.ch | Rpe65 | Reduced RPE65 protein; very low levels of 11-cis-retinal. uzh.ch | Preserved cone function early on; severe rod desensitization; slow retinal degeneration. oup.comuzh.ch |

| Rpe65 D477G Knock-in nih.govnih.gov | Rpe65 | Aberrant mRNA splicing; RPE65 protein reduced to <3% of wild-type. nih.gov | Relatively undisturbed vision under normal light; light-sensitive retinal degeneration. nih.govnih.gov |

In humans, naturally occurring genetic variations (mutations) in the genes encoding retinoid cycle enzymes can profoundly disrupt retinoid flux, leading to a spectrum of inherited retinal dystrophies.

Mutations in the LRAT gene are a known cause of early-onset severe retinal dystrophy and Leber congenital amaurosis (LCA). wikipedia.orgnih.gov These mutations, which can be missense, nonsense, or frameshift, lead to a loss or severe reduction of LRAT enzyme activity. nih.gov This deficiency abolishes the production of all-trans-retinyl esters in the RPE, thereby starving the visual cycle of its necessary substrate for 11-cis-retinal generation. nih.gov This disruption in retinoid flux is the direct cause of the severe visual impairment seen in affected individuals from birth or early infancy. medlineplus.gov Some mutations, like E14L, have been shown to cause protein instability, while others result in premature termination of translation, both leading to a non-functional enzyme. nih.gov A critical consequence of impaired LRAT function is the potential for altered retinoic acid homeostasis. With the esterification pathway blocked, excess retinol may be shunted towards oxidation, leading to increased cellular levels of retinoic acid, which could contribute to retinal pathology. nih.govnih.gov

Similarly, over 240 different disease-causing variants have been identified in the RPE65 gene. researchgate.net These mutations are associated with conditions ranging from LCA to the milder retinitis pigmentosa. nih.govmedlineplus.gov The functional consequence of these variants varies. Some result in a complete loss of RPE65's isomerohydrolase activity, leading to a buildup of all-trans-retinyl esters and a lack of 11-cis-retinal, mirroring the phenotype of the knockout mouse. arvojournals.orgmedlineplus.gov Other mutations, such as the common R91W variant, result in a protein with greatly reduced but not absent function. uzh.chnih.gov This partial activity allows for the production of small amounts of 11-cis-retinal, which can be sufficient to sustain some cone vision, particularly in early life, explaining the milder phenotype compared to null mutations. uzh.ch The specific mutation directly impacts the severity of the disruption to retinoid flux and, consequently, the clinical presentation of the disease. nih.govresearchgate.net

Advanced Methodologies for Academic Research on 11 Cis Retinyl Palmitate

Chromatographic Separation Techniques for Retinoid Analysis

Chromatographic techniques are fundamental in retinoid research for separating individual isomers and profiling complex mixtures. High-performance liquid chromatography (HPLC) is the cornerstone of this analytical approach.

High-Performance Liquid Chromatography (HPLC) for Retinoid Profiling and Isomer Separation

HPLC is a powerful tool for the separation and quantification of retinoids, including 11-cis-retinyl palmitate, from biological samples. nih.govresearchgate.net The technique's ability to resolve geometric isomers, which often possess distinct biological activities, is critical. molnar-institute.comconicet.gov.ar For instance, different HPLC methods can separate this compound from its all-trans and other cis isomers. researchgate.netarvojournals.org The separation is typically monitored using UV-Vis detectors, as retinoids exhibit strong absorbance in the UV spectrum, with a characteristic maximum around 325 nm for retinyl esters. nih.govresearchgate.net The development of direct HPLC methods, which eliminate the need for laborious saponification steps, has led to more time- and cost-efficient quantification of retinyl palmitate in various matrices. researchgate.nettandfonline.com

Robust HPLC/UV methods have been developed for quantifying retinyl esters with low limits of detection (LOD), often in the picomole range, and a wide linear range, making them suitable for small and complex biological samples. nih.gov For example, a direct HPLC method for retinyl palmitate in fortified oils demonstrated a limit of quantification of 1.0 mg/kg and good precision with relative standard deviations (RSD) between 1.1% and 3.1%. researchgate.nettandfonline.com

Normal-Phase vs. Reversed-Phase Chromatography in Retinoid Analysis

The choice between normal-phase (NP) and reversed-phase (RP) HPLC is a critical consideration in retinoid analysis, with each offering distinct advantages.

Normal-Phase HPLC (NP-HPLC) utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane (B92381) with a polar modifier like isopropanol (B130326) or ethyl acetate). sepscience.com NP-HPLC is particularly adept at separating geometric isomers of retinoids that may co-elute in reversed-phase systems. sepscience.comsav.sk For example, NP-HPLC has been successfully used to separate this compound from its other isomers. arvojournals.org This mode of chromatography is often preferred for the simultaneous analysis of a mixture of retinoic acid and retinol (B82714) geometrical isomers. sav.sk

Reversed-Phase HPLC (RP-HPLC) employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., mixtures of water with methanol (B129727) or acetonitrile). sepscience.com RP-HPLC is widely used for its versatility and is often the initial choice for method development, especially if the compound is water-soluble. sepscience.com It has been effectively used for the analysis of retinol and retinyl esters in various biological samples. nih.govnih.gov However, the separation of certain isomers, such as 13-cis- and all-trans-retinyl palmitate, can be challenging on standard RP columns. tandfonline.com

| Feature | Normal-Phase HPLC | Reversed-Phase HPLC |

| Stationary Phase | Polar (e.g., Silica) | Non-polar (e.g., C8, C18) |

| Mobile Phase | Non-polar (e.g., Hexane, Heptane) | Polar (e.g., Water, Methanol, Acetonitrile) |

| Analyte Elution | Least polar elutes first | Most polar elutes first |

| Strengths | Excellent for isomer separation, good for non-polar compounds | Versatile, good for a wide range of polarities |

| Considerations | Sensitive to mobile phase water content | May have difficulty separating some geometric isomers |

Mass Spectrometry for Identification and Quantification in Research Samples

Mass spectrometry (MS) provides unparalleled sensitivity and specificity for the identification and quantification of retinoids, making it an indispensable tool in academic research. nih.govsci-hub.se

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Retinoid Mixtures

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has revolutionized retinoid analysis. sci-hub.se This technique offers high sensitivity, often reaching the low femtomolar range, and definitive molecular identification based on the fragmentation pattern of the precursor ion. acs.orgthermofisher.com LC-MS/MS is particularly valuable for analyzing complex biological matrices where co-eluting compounds can interfere with other detection methods. sciex.comsciex.com

In a typical LC-MS/MS setup for retinoid analysis, a triple quadrupole mass spectrometer is used in selective reaction monitoring (SRM) mode. thermofisher.comthermofisher.com This allows for the specific detection and quantification of target retinoids, including this compound, even at very low concentrations. thermofisher.comthermofisher.com For instance, an LC-MS/MS method for 12 retinoids in serum demonstrated good linearity and reproducibility, with lower limits of detection in the sub-ng/mL range. thermofisher.comthermofisher.com

| Parameter | Value | Reference |

| Linearity (R2) | >0.98 | thermofisher.comthermofisher.com |

| Lower Limit of Detection (LLOD) | Sub ng/mL levels | thermofisher.comthermofisher.com |

| Reproducibility (%CV) | < 10% | thermofisher.comthermofisher.com |

Isotopic Labeling Strategies for Metabolic Flux Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds in biological systems. researchgate.netcreative-proteomics.com In retinoid research, stable isotopes like ¹³C or ²H are incorporated into retinoid molecules, which are then administered to cells or organisms. researchgate.netnih.gov By tracking the labeled atoms through metabolic pathways using mass spectrometry, researchers can elucidate the dynamics of retinoid absorption, conversion, and storage. researchgate.netresearchgate.net

Spectroscopic Methods for Structural Elucidation of Retinoids

Spectroscopic techniques are essential for confirming the chemical structure of retinoids. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule. researchgate.netwiley.com Both ¹H and ¹³C NMR are used to elucidate the structure of retinoid isomers. wiley.comnih.gov Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), can correlate protons with their directly attached carbons, aiding in the definitive assignment of chemical shifts and confirming the structure of compounds like 11-cis-retinol (B117599). nih.govhmdb.ca For example, solid-state ²H NMR has been used to determine the orientation and conformation of retinal within the rhodopsin binding pocket. researchgate.net

UV-Visible Spectroscopy in Retinyl Ester Characterization

UV-Visible (UV-Vis) spectroscopy is a foundational analytical technique for the characterization and quantification of retinyl esters, including this compound. Retinoids are identifiable by their characteristic UV absorption spectra, which arise from their conjugated polyene chain structure. researchgate.net Retinyl palmitate exhibits a distinct absorption maximum (λmax) in the UVA range, typically between 325 nm and 328 nm when dissolved in ethanol. europa.euiarc.frmdpi.com This specific absorbance allows for its detection in various preparations.

In chromatographic analyses, such as High-Performance Liquid Chromatography (HPLC), UV-Vis detectors are commonly employed to identify and quantify different retinoid isomers as they elute from the column. researchgate.netnih.gov The characteristic spectra of eluting peaks can confirm their identity. For instance, in HPLC separations of retinoid standards, the peak corresponding to this compound is identified by its retention time and its UV/visible spectrum. nih.govresearchgate.net While partial separation of this compound from other isomers like 13-cis-retinyl palmitate can be challenging, their distinct spectra aid in their identification. nih.govresearchgate.net Photoirradiation of retinyl palmitate can lead to the formation of various photodecomposition products, which can also be characterized by their unique UV-Vis absorption spectra in conjunction with mass spectrometry. mdpi.com

| Compound | Solvent | Absorption Maximum (λmax) | Source |

|---|---|---|---|

| Retinyl Palmitate | Ethanol | 325-328 nm | europa.euiarc.fr |

| Retinyl Palmitate | Not Specified | 326 nm | mdpi.com |

| Retinoids (general) | Not Specified | 325-380 nm | researchgate.net |

In Vitro and Ex Vivo Systems for Mechanistic Investigations

Tissue Homogenate and Microsomal Preparations for Enzyme Assays

Tissue homogenates and their further fractionated components, such as microsomes, serve as rich sources of enzymes for in vitro assays of retinoid metabolism. These preparations allow for the characterization of specific enzymatic activities, determination of kinetic parameters, and identification of reaction products under controlled conditions.

Homogenates of human retinal epithelial cells have been used to study the enzymatic hydrolysis of retinyl esters. nih.gov These studies revealed that the homogenates hydrolyze both 11-cis and all-trans-isomers of retinyl palmitate, with a striking preference for the 11-cis isomer, which was hydrolyzed at a rate approximately 20 times greater than the all-trans isomer. nih.gov The this compound hydrolase activity was found to be a membrane-associated enzyme, as it was recovered in the pellet after high-speed centrifugation. nih.gov Similarly, a 600 x g supernatant from a frog retina/pigment epithelium homogenate was shown to convert all-trans-retinol into a mixture of 11-cis-retinol, 11-cis-retinal (B22103), and this compound. nih.govosti.govnih.gov This biosynthetic activity was heat-labile and could be sedimented by high-speed centrifugation, indicating it is enzymatic and associated with the microsomal fraction. nih.govnih.gov

Microsomal preparations, which are vesicles of the endoplasmic reticulum, are frequently used because many retinoid-processing enzymes are membrane-bound. biologists.com Assays using microsomes from bovine RPE have been instrumental in characterizing lecithin:retinol acyltransferase (LRAT) and acyl-CoA:retinol acyltransferase (ARAT), two enzymes that synthesize retinyl esters. dtic.mil Enzyme assays using microsomal preparations often involve incubating the microsomes with a retinoid substrate (e.g., all-trans-retinol) and necessary co-factors (e.g., palmitoyl-CoA), followed by extraction and HPLC analysis to identify and quantify the resulting retinyl ester products. pnas.orgnih.gov Such assays have been used to determine the kinetic properties of these enzymes. nih.govnih.gov

| Enzyme/Activity | Source | Substrate | Apparent Km | Key Assay Conditions | Source |

|---|---|---|---|---|---|

| This compound Hydrolase | Human Retinal Epithelial Cell Homogenate | This compound | 19 µM | pH ~8.5; Activity abolished by heat (50°C, 10 min) | nih.gov |

| Retinaldehyde Reductase | Rat Small Intestinal Microsomes | Retinaldehyde-CRBP(II) | 0.5 µM | Cofactor: NADH or NADPH | nih.gov |

Theoretical Frameworks and Modeling of 11 Cis Retinyl Palmitate Dynamics

Kinetic Models of Retinoid Transport and Conversion in the Visual Cycle

The visual cycle is a critical enzymatic process that regenerates the 11-cis-retinal (B22103) chromophore required for vision. Kinetic models of this cycle provide a quantitative understanding of the transport and conversion of retinoids, including 11-cis-retinyl palmitate.

In the canonical visual cycle, which primarily occurs in the retinal pigment epithelium (RPE), all-trans-retinol is esterified to form all-trans-retinyl esters, which are the direct precursors for the synthesis of 11-cis-retinol (B117599). acs.org This esterification is a key step, providing the thermodynamic driving force for retinol (B82714) uptake. nih.gov The all-trans-retinyl esters, predominantly all-trans-retinyl palmitate, then serve as the substrate for the isomerohydrolase enzyme, RPE65. nih.govresearchgate.net RPE65 catalyzes the conversion of these esters into 11-cis-retinol by coupling the cleavage of the ester bond with the isomerization of the all-trans-retinoid to an 11-cis configuration. nih.govmdpi.com

A separate, non-canonical visual cycle has been identified in Müller cells of the retina. pnas.org In this pathway, an equilibrium isomerization of retinol is catalyzed by the enzyme dihydroceramide (B1258172) desaturase (DES1). pnas.org To drive the reaction towards the production of 11-cis-retinoids, 11-cis-retinol is selectively esterified, forming 11-cis-retinyl esters. pnas.org This suggests a key role for the formation of this compound in the cone-dominant retina visual cycle.

Studies on bovine RPE microsomes have characterized the enzymatic hydrolysis of this compound. nih.gov The enzyme responsible, 11-cis-retinyl-palmitate hydrolase, exhibits distinct kinetic properties compared to the hydrolysis of the all-trans isomer. nih.govwikipedia.org This suggests that the hydrolysis of this compound may occur at a different catalytic site. nih.gov

Interactive Data Table: Kinetic Parameters of Retinoid-Metabolizing Enzymes

Below is an interactive table summarizing key kinetic data for enzymes involved in the metabolism of retinyl palmitate isomers.

| Enzyme | Substrate | Vmax (nmol/min/mg protein) | Km (µM) | Source |

| 11-cis-Retinyl-palmitate hydrolase | This compound | 2.1 | 66 | nih.gov |

| All-trans-Retinyl-palmitate hydrolase | all-trans-Retinyl palmitate | 0.3 | 27 | nih.gov |

You can filter and sort the data by clicking on the column headers.

Computational Approaches to Enzyme-Substrate Interactions in Retinoid Metabolism

Computational modeling provides valuable insights into the molecular interactions between enzymes and their retinoid substrates, including this compound. These approaches help to elucidate the structural basis for enzyme function and specificity.

The interaction between RPE65 and its substrate, all-trans-retinyl esters, is a key area of computational study. The palmitic acyl moiety of all-trans-retinyl palmitate is crucial for its binding to RPE65 and may facilitate the access of the substrate to the enzyme's hydrophobic catalytic pocket. jneurosci.org Structural biology studies have revealed that the enzymatic isomerization reaction involves the cleavage of the ester bond in retinyl palmitate, which is coupled with the isomerization of the polyene chain. mdpi.com This process significantly lowers the activation energy required for the trans-to-cis isomerization. mdpi.com

Computational models have also been used to investigate the role of retinoid-binding proteins in the visual cycle. For instance, cellular retinaldehyde-binding protein (CRALBP) binds 11-cis-retinoids with high affinity. nih.gov The tight binding of these molecules necessitates a mechanism for their release to allow for the progression of the visual cycle. It is thought that cellular membranes, particularly those with acidic phospholipids, play a role in triggering the dissociation of retinoids from CRALBP. nih.gov

Systems Biology Perspectives on Ocular Retinoid Homeostasis

A systems biology approach integrates experimental data with computational modeling to understand the complex network of interactions that govern ocular retinoid homeostasis. This perspective is crucial for understanding how the levels of various retinoids, including this compound, are maintained to support vision.

The visual cycle is a prime example of a highly regulated system. The synthesis of 11-cis-retinal is a multi-step enzymatic pathway involving several key proteins. pnas.org The flow of retinoids through this pathway is tightly controlled to ensure a continuous supply of the chromophore to the photoreceptors. nih.gov

Disruptions in this delicate balance can lead to retinal diseases. For example, the absence of lecithin:retinol acyltransferase (LRAT), the enzyme that produces all-trans-retinyl esters, results in a severe depletion of both all-trans-retinyl esters and 11-cis-retinaldehyde, leading to visual dysfunction and retinal degeneration. nih.gov

Systems biology models also consider the transport of retinoids between different cell types in the retina, such as the RPE, photoreceptors, and Müller cells. nih.govannualreviews.org The interphotoreceptor retinoid-binding protein (IRBP) is a key player in the transport of retinoids between the RPE and photoreceptors. nih.gov In the retina-specific visual cycle, 11-cis-retinol is synthesized in Müller cells and then supplied to cones. nih.gov

The regulation of gene expression is another important aspect of retinoid homeostasis. For instance, the expression of genes involved in retinoid metabolism can be influenced by factors such as the levels of retinoic acid. nih.gov

Comparative Biochemistry and Evolutionary Aspects of 11 Cis Retinyl Palmitate

Structural Diversity of Retinyl Esters in Different Species

Retinyl esters represent the primary storage form of vitamin A in animals, characterized by a retinol (B82714) molecule linked to a fatty acid via an ester bond. nih.gov While 11-cis-retinyl palmitate is a key player in specific visual processes, the broader family of retinyl esters exhibits significant structural diversity across the animal kingdom. This diversity arises from variations in both the fatty acid component and the geometric isomer of the retinol moiety.

In most mammals, retinyl esters are predominantly composed of long-chain fatty acids. nih.gov The most common of these is palmitic acid, making retinyl palmitate the most abundant retinyl ester in the livers of species like pigs, cattle, calves, chickens, and turkeys. researchgate.net Following palmitate, the next most prevalent fatty acids are stearate (B1226849), oleate, and linoleate. nih.govresearchgate.netcambridge.org For instance, in cattle livers, retinyl palmitate and stearate are the dominant forms, accounting for 54% and 32% of total vitamin A, respectively. researchgate.net Similarly, in pigs, the profile consists mainly of retinyl palmitate, oleate, stearate, and linoleate. researchgate.net While these four esters are common, their relative proportions can vary between species. researchgate.net

Beyond these common forms, more specialized retinyl esters exist in certain lineages. A notable example is found in decapod crustaceans, which utilize the retinyl ester of docosahexaenoic acid (DHA) in their visual cycle.

The diversity also extends to the isomeric form of the retinol backbone. In the canonical visual cycle that supports rod vision, it is the all-trans isomer of retinyl esters that is stored in the retinal pigment epithelium (RPE). mdpi.comportlandpress.com This all-trans-retinyl ester, such as all-trans-retinyl palmitate, serves as the substrate for the isomerase RPE65, which converts it to 11-cis-retinol (B117599). portlandpress.com In sharp contrast, the retinas of cone-dominant species, which are specialized for bright-light and color vision, contain a significant abundance of 11-cis-retinyl esters. nih.gov This isomeric difference points to a functional specialization of retinyl ester pools within the eye.

Historically, the capacity to form and store retinyl esters was considered a vertebrate innovation. researchgate.net However, recent discoveries have challenged this view. Retinol and retinyl esters have been identified in invertebrate species, including the gastropod mollusk Osilinus lineatus, suggesting that the enzymatic machinery for retinol esterification evolved much earlier than previously thought. researchgate.net

Interspecies Variations in Retinoid Storage and Metabolism Pathways

The ability to store vitamin A is a crucial physiological strategy that provides a buffer against fluctuating dietary availability, a feature particularly well-developed in vertebrates. nih.govmdpi.com However, the specifics of this storage—including the location, quantity, and the metabolic pathways involved—show considerable variation across and even within species.

In most mammals, the liver is the principal organ for vitamin A storage, with hepatic stellate cells (HSCs) holding 90-95% of the body's retinoid reserves, primarily as retinyl esters. nih.govmdpi.comeuropa.eu Other tissues like the lungs, kidneys, and adipose tissue also store retinoids, but typically at much lower concentrations. nih.govcambridge.orgmdpi.com There are, however, significant interspecies differences in the tissue distribution of these stores. For example, a comparative study of vocal fold mucosa in various species found that humans and rats store vitamin A in stellate cells within the macula flavae, whereas pigs, dogs, and rabbits store it preferentially in glands. nih.gov This resulted in exceptionally high concentrations of retinyl ester in the dog's mucosa compared to the other species studied. nih.gov

The metabolic pathways that process retinoids also differ. Vertebrates utilize a complex enzymatic pathway known as the canonical visual cycle, located in the retinal pigment epithelium (RPE), to regenerate 11-cis-retinal (B22103) for vision. mdpi.com This pathway is largely absent in invertebrates, which often rely on direct photo-reisomerization of the chromophore while it remains bound to opsin. mdpi.com Furthermore, within vertebrates, an alternative visual cycle has been identified that specifically supports the high demands of cone photoreceptors. wikipedia.org This cone-specific pathway involves Müller glial cells in the retina and is distinct from the RPE-based cycle that serves both rods and cones. wikipedia.orgoculogenetica.compnas.org

Even among closely related species, retinoid handling can vary. Plasma retinyl esters make up to 20% of total retinoids in chimpanzees and orangutans, but only 5% in humans. mdpi.com Such differences may reflect dietary adaptations (carnivore vs. herbivore/omnivore). mdpi.com The capacity for retinoid storage, once considered exclusive to vertebrates, has been identified in some invertebrates like mollusks, indicating the ancient origin of this mechanism. researchgate.net However, the enzymatic tools may differ, as key vertebrate genes like LRAT (lecithin:retinol acyltransferase) appear to be absent in invertebrates, which may use other enzymes like DGAT1 orthologs for esterification. researchgate.net

Evolutionary Adaptations of Retinoid Processing in Photoreception

The evolution of sophisticated vertebrate vision is inextricably linked to the development of complex retinoid processing pathways. mdpi.com A pivotal adaptation was the emergence of an enzymatic, light-independent "dark" visual cycle, which allowed for the regeneration of the visual chromophore, 11-cis-retinal. mdpi.comnih.gov This system, housed in the retinal pigment epithelium (RPE), represented a major innovation over the direct photoreversal mechanisms common in many invertebrates, enabling sustained vision under varying light levels. bioscientifica.com Central to this canonical visual cycle is the storage of vitamin A as all-trans-retinyl esters in the RPE, which serve as the substrate for the key isomerohydrolase enzyme, RPE65. portlandpress.comoculogenetica.com

While the RPE-based cycle is sufficient for the high sensitivity of rod photoreceptors used in dim light, it becomes a rate-limiting factor for cone photoreceptors under bright daylight conditions. nih.govnih.gov The immense photon flux experienced during the day would quickly deplete the chromophore if cones relied solely on this pathway. nih.gov This selective pressure drove the evolution of a second, parallel visual cycle specifically adapted to support cone vision. wikipedia.orgpnas.org This non-canonical cycle involves Müller glial cells within the retina. wikipedia.orgoculogenetica.com

A crucial feature of this cone-centric adaptation is the synthesis and storage of 11-cis-retinyl esters , including this compound, directly within the retina. nih.gov Unlike the all-trans esters stored in the RPE, these 11-cis esters represent a readily available pool of chromophore precursor. nih.govnih.gov This dark-generated reserve of 11-cis-retinyl esters can be rapidly hydrolyzed to produce 11-cis-retinol, which is then oxidized to 11-cis-retinal to regenerate cone photopigments. nih.gov This allows cones to maintain function under bright light when the RPE65-catalyzed isomerization of all-trans esters is too slow to keep up with demand. nih.gov The existence of this 11-cis-retinyl ester cycle is therefore a critical evolutionary adaptation for high-acuity, color vision in daylight. nih.govnih.gov

The evolution of the vertebrate visual cycle also involved the recruitment and specialization of key proteins. For example, the evolution of RPE65 from the broader family of carotenoid cleavage oxygenases to perform a unique isomerization/hydrolysis reaction was a key step. portlandpress.com Additionally, the appearance of specific transport proteins, such as the interphotoreceptor retinoid-binding protein (IRBP), was necessary to chaperone the insoluble and labile retinoids across the space between the photoreceptors and the RPE or Müller cells. oculogenetica.combioscientifica.com These molecular innovations, working in concert, established the robust and adaptable retinoid processing system that underpins modern vertebrate vision.

Future Directions in 11 Cis Retinyl Palmitate Research

The intricate regulation of 11-cis-retinyl palmitate is fundamental to the visual cycle, and ongoing research seeks to unravel its complex molecular machinery. Future investigations are poised to provide a more detailed understanding through the identification of novel regulatory molecules, the application of sophisticated imaging and data integration techniques, and the development of more precise biological models. These advancements are crucial for elucidating the mechanisms that govern vision and for understanding the pathophysiology of various retinal diseases.

Q & A

Q. How is 11-cis-retinyl palmitate synthesized for experimental use, and what quality controls ensure its purity?

- Methodological Answer : 11-cis-retinyl palmitate is synthesized from 11-cis-retinaldehyde (11-cis-RAL) via reduction to 11-cis-retinol (11-cis-ROL) followed by esterification with palmitic acid. Published protocols use hydroxylamine to prepare retinaldehyde-oxime standards for validation . The reaction is monitored using reverse-phase HPLC with UV/Vis detection (λmax = 318 nm for 11-cis-retinyl esters) and co-elution with authentic retinoid standards to confirm purity . For enzymatic synthesis, retinal pigment epithelial (RPE) membranes can isomerize all-trans-retinyl palmitate to 11-cis-retinol in vitro, leveraging membrane-bound acyltransferase activity .

Q. What analytical techniques are used to confirm the identity and purity of this compound in experimental samples?

- Methodological Answer : Reverse-phase HPLC coupled with UV/Vis spectroscopy is the gold standard. 11-cis-retinyl palmitate exhibits a characteristic absorption peak at 318 nm, distinct from other isomers (e.g., 9-cis-retinol at 324 nm) . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) provide additional structural validation. For quantification, isotopomer spectral analysis (ISA) tracks <sup>13</sup>C-labeled precursors in metabolic studies, enabling precise measurement of de novo synthesis and turnover rates .

Q. How stable is this compound under varying experimental conditions (e.g., light, temperature)?

- Methodological Answer : 11-cis-retinyl palmitate is highly resistant to UV-induced isomerization compared to free retinaldehyde or retinol. In vitro studies show no UV-dependent enhancement of isomerization to all-trans-retinyl esters, even under prolonged exposure . However, storage at -80°C in argon-purged vials is recommended to prevent oxidation. Stability assays should include periodic HPLC analysis to monitor degradation products .

Advanced Research Questions

Q. What molecular mechanisms underlie the resistance of this compound to isomerization in biological systems?

- Methodological Answer : The esterification of 11-cis-retinol with palmitate stabilizes the cis-configuration by sterically hindering rotational freedom around the C11-C12 double bond. Kinetic studies using RPE membranes demonstrate that the free energy from ester bond hydrolysis drives the endergonic isomerization of all-trans-retinol to 11-cis-retinol, bypassing equilibrium constraints . Computational modeling (e.g., density functional theory) can predict isomerization barriers, while isotopic labeling ([<sup>2</sup>H]- or [<sup>13</sup>C]-retinoids) tracks conformational changes in vitro .

Q. How does this compound modulate acyl-CoA wax alcohol acyltransferase 2 (AWAT2) activity in lipid metabolism?

- Methodological Answer : 11-cis-retinyl palmitate acts as a noncompetitive inhibitor of AWAT2, reducing the maximum reaction velocity (Vmax) by >50% at 10 µM concentrations. Kinetic assays using Hill and mixed-model inhibition plots reveal an α-value of 0.83 ± 0.23, indicating partial uncompetitive binding to the enzyme-substrate complex . Experimental designs should include pre-incubation of AWAT2-containing microsomes with retinyl esters, followed by retinoid extraction and HPLC quantification of esterification products .

Q. What in vivo models are used to study this compound's role in retinoid cycling, and how are retinoid levels quantified?

- Methodological Answer : Knockout mouse models (e.g., Stra6<sup>-/-</sup>) are used to assess retinoid trafficking defects. Retinoid extraction from RPE and neurosensory retina involves dark-adapted tissue dissection, followed by HPLC-MS/MS quantification of 11-cis-retinyl palmitate, all-trans-retinol, and 11-cis-retinaldehyde. Null mice show a 60–70% reduction in 11-cis-retinyl palmitate levels compared to wild types, validating its role in visual chromophore synthesis .

Q. How can Isotopomer Spectral Analysis (ISA) track this compound metabolism in cellular systems?

- Methodological Answer : ISA quantifies <sup>13</sup>C incorporation from labeled precursors (e.g., <sup>13</sup>C-glucose or <sup>13</sup>C-acetate) into palmitate pools. Software like INCA models acetyl-CoA flux and corrects for pre-existing unlabeled palmitate. For 11-cis-retinyl palmitate, this method resolves contributions of de novo synthesis versus recycling from stored esters, with 95% confidence intervals for flux estimates .

Q. What experimental designs address challenges in studying this compound's interactions with lipid membranes?

- Methodological Answer : Langmuir-Blodgett troughs or atomic force microscopy (AFM) measure membrane insertion dynamics. Fluorescence quenching assays using diphenylhexatriene (DPH) probes quantify retinyl ester-induced changes in membrane fluidity. To replicate in vivo conditions, use RPE-derived liposomes containing all-trans-retinyl palmitate and monitor isomerization to 11-cis-retinol under ATP-free conditions .

Methodological Notes

- Quality Control : Always include internal standards (e.g., all-trans-retinyl acetate) during HPLC to correct for extraction efficiency .

- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies involving animal models or human tissues .

- Data Reproducibility : Document retinoid storage conditions, HPLC column specifications (e.g., C18, 5 µm particle size), and MS ionization parameters to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.